ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of various functional groups, such as the ester, ketone, and chloropropyl groups, makes it a versatile molecule for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Chloropropyl Group: The chloropropyl group can be introduced via nucleophilic substitution reactions using 3-chloropropyl halides.
Esterification: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloropropyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: It is used in biological assays to evaluate its effects on cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of kinases or other signaling proteins involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methylpyridine-2-carboxylate
- 5-(4-Chlorophenyl)-7-methyl-4-oxo-4,5-dihydro-3H-pyrano pyrimidine-6-carboxylic acid
- 8-(3-Chloropropyl)-4-(piperidin-1-yl)-8,9-dihydro-6H-pyrimido[5’,4’:4,5]pyrrolo[2,1-c][1,4]oxazin-6-one
Uniqueness
Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article summarizes key findings regarding its biological activity, including antitumor effects, mechanisms of action, and relevant research studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₁ClN₂O₃S
- CAS Number : 89567-06-6
- Molecular Weight : 252.73 g/mol
This thienopyrimidine derivative is characterized by a thieno[2,3-d]pyrimidine core, which is known for its diverse pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the thienopyrimidine class. For instance, a study synthesized a series of thieno[2,3-d]pyrimidines and evaluated their activity against various human tumor cell lines. Notably:
- Compound Activity : Compounds with structural similarities to ethyl 2-(3-chloropropyl)-5-methyl-4-oxo exhibited potent growth inhibition across multiple NCI 60 cell lines. Specifically, two compounds showed better activity than the standard chemotherapy agent 5-fluorouracil, with IC50 values indicating strong inhibitory effects on cancer cell proliferation .
Table 1: Antitumor Activity of Related Thienopyrimidines
Compound | TGI (μM) | GI50 (μM) | LC50 (μM) | Comparison to 5-FU |
---|---|---|---|---|
Compound 20 | 16.2 | 3.3 | 50.1 | 7-fold better |
Compound 23 | 67.7 | 6.6 | 100 | 4-fold better |
The mechanism of action for ethyl 2-(3-chloropropyl)-5-methyl-4-oxo involves inhibition of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis and cell proliferation in cancer cells. The binding affinity of this compound to DHFR is comparable to that of methotrexate, a well-known chemotherapeutic agent:
- IC50 Values : The compound demonstrated an IC50 of 0.20 μM against DHFR compared to methotrexate's IC50 of 0.22 μM .
This inhibition leads to cell-cycle arrest and apoptosis in tumor cells, as indicated by increased levels of caspases involved in the apoptotic pathway.
Case Studies and Research Findings
A comprehensive evaluation was conducted on the biological activity of thienopyrimidine derivatives, including ethyl 2-(3-chloropropyl)-5-methyl-4-oxo:
- Cell Cycle Analysis : In studies involving SNB-75 glioblastoma cells, treatment with these compounds resulted in G2/M phase arrest and significant apoptosis induction.
- Caspase Activation : The treatment led to an increase in caspases-3 and -9 levels by approximately 11.8-fold and 50.3-fold , respectively, indicating a robust apoptotic response .
- Selective Targeting : Thienopyrimidines selectively target folate receptors over reduced folate carriers, enhancing their efficacy against cancer cells while sparing normal cells from toxicity.
Properties
IUPAC Name |
ethyl 2-(3-chloropropyl)-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c1-3-19-13(18)10-7(2)9-11(17)15-8(5-4-6-14)16-12(9)20-10/h3-6H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGZWJIYVZLKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CCCCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.